REACTION_CXSMILES
|
[N:1]1[N:2]2[CH2:13][CH2:12][CH2:11][C:3]2=[CH:4][C:5]=1[C:6]([O:8]CC)=[O:7].[OH-].[Na+].Cl>O1CCOCC1>[N:1]1[N:2]2[CH2:13][CH2:12][CH2:11][C:3]2=[CH:4][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
N=1N2C(=CC1C(=O)OCC)CCC2
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL round-bottomed flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1C(=O)O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |